3',5,7-Tri-O-hexanoyldiosmetin
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Overview
Description
3’,5,7-Tri-O-hexanoyldiosmetin is a biochemical compound with the molecular formula C34H42O9 and a molecular weight of 594.69. It is a derivative of diosmetin, a flavonoid found in citrus fruits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5,7-Tri-O-hexanoyldiosmetin typically involves the esterification of diosmetin with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3’,5,7-Tri-O-hexanoyldiosmetin follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3’,5,7-Tri-O-hexanoyldiosmetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hexanoyl groups can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different acyl groups.
Scientific Research Applications
3’,5,7-Tri-O-hexanoyldiosmetin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3’,5,7-Tri-O-hexanoyldiosmetin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. It can inhibit or activate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diosmetin: The parent compound of 3’,5,7-Tri-O-hexanoyldiosmetin, found in citrus fruits.
Hesperetin: Another flavonoid with similar structural features and biological activities.
Naringenin: A flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness
3’,5,7-Tri-O-hexanoyldiosmetin is unique due to its specific esterification with hexanoic acid, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar flavonoids .
Properties
CAS No. |
1391052-63-3 |
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Molecular Formula |
C34H42O9 |
Molecular Weight |
594.701 |
IUPAC Name |
[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate |
InChI |
InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3 |
InChI Key |
JNWHCLLLVNHFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC |
Synonyms |
3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; |
Origin of Product |
United States |
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